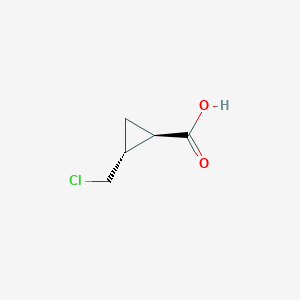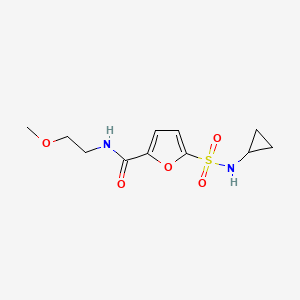
N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, also known as DMTBS, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It belongs to the class of benzothiadiazine sulfonamides and has a molecular formula of C14H14N2O4S2.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as respiration, acid-base balance, and fluid secretion. This compound has also been studied for its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide involves the inhibition of carbonic anhydrase enzymes, specifically the isoforms CA I, II, IV, and IX. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in various physiological processes. The inhibition of carbonic anhydrase enzymes also leads to a decrease in the production of aqueous humor in the eye, which is important for the treatment of glaucoma.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which has various biochemical and physiological effects. It has been found to decrease the production of bicarbonate ions, which affects the pH balance in various physiological processes. It has also been found to decrease the production of aqueous humor in the eye, which is important for the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, its ability to decrease the production of bicarbonate ions, and its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer, and the study of its potential toxicity and side effects. Additionally, further research is needed to investigate the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide involves the reaction of 3,5-dimethylaniline with 4-chlorobenzenesulfonyl chloride in the presence of an organic base such as triethylamine. This is followed by the reaction of the resulting intermediate with 2-aminothiophenol in the presence of a catalyst such as copper powder. The final product is obtained after purification by recrystallization.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-10-5-11(2)7-12(6-10)18-23(19,20)13-3-4-14-15(8-13)24(21,22)17-9-16-14/h3-9,18H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFRMNIYPAGTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)
![6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2585102.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2585103.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)
![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2585110.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)



![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
